molecular formula C24H26O5S B14210548 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-34-4

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14210548
CAS No.: 823175-34-4
M. Wt: 426.5 g/mol
InChI Key: FFTUDJVAEVPLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a phenyl group, and a butenol moiety, along with a methylbenzenesulfonic acid group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored for its efficiency and ability to produce high yields under relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid apart is its combination of functional groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

823175-34-4

Molecular Formula

C24H26O5S

Molecular Weight

426.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H18O2.C7H8O3S/c1-19-16-11-9-15(10-12-16)17(8-5-13-18)14-6-3-2-4-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-12,18H,5,13H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

FFTUDJVAEVPLFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.